(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)hexanamide
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Description
(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)hexanamide is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of thiazolidin-4-ones exhibit significant antimicrobial properties. For instance, a study synthesized a series of N-[5-(4-R-benzyl)thiazol-2-yl]-2-[5-(4-R1-benzylidene)-4-oxo-2-thioxotiazolidin-3-yl]acet- and propionamides, revealing that some compounds notably compound 9a and 10h demonstrated activity against S. aureus, suggesting potential as antimicrobial agents (Frolov et al., 2017).
Anti-Inflammatory Properties
Compounds with a thiazolidin backbone, like the mentioned compound, have been synthesized and evaluated for their anti-inflammatory activity. A particular study synthesized derivatives with anti-inflammatory properties, notably compounds 10a, 10b, and 10d showing significant activity, pointing to the potential application of these compounds in anti-inflammatory treatments (Sunder & Maleraju, 2013).
Anticancer Activity
Thiazolidin derivatives have also been explored for their anticancer activities. A study reported that novel 4-thiazolidinones containing the benzothiazole moiety were screened for antitumor activity, with some compounds exhibiting promising results against various cancer cell lines, highlighting their potential in cancer therapy (Havrylyuk et al., 2010).
properties
IUPAC Name |
6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c25-18-12-10-17(11-13-18)23-20(26)9-5-2-6-14-24-21(27)19(29-22(24)28)15-16-7-3-1-4-8-16/h1,3-4,7-8,10-13,15,25H,2,5-6,9,14H2,(H,23,26)/b19-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLZCQXLKNDELT-CYVLTUHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)hexanamide |
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